Cyclohexyl‑N‑methyl Amide versus N‑Phenethyl Propanamide: Impact on Calculated logP and Hydrogen‑Bonding Capacity
The target compound carries an N‑cyclohexyl‑N‑methyl amide side chain, whereas the closest commercially listed analog, 2‑(3‑methyl‑6‑oxopyridazin‑1(6H)‑yl)‑N‑phenethylpropanamide (CAS 1235632‑35‑5), possesses an N‑phenethyl group . The cyclohexyl ring introduces greater conformational rigidity and a higher calculated sp³ fraction than the flexible phenethyl chain, which is expected to reduce the entropic penalty upon target binding. The N‑methyl group occupies the amide NH, eliminating one hydrogen‑bond donor and restricting the rotatable bond count; calculated logP for the target compound is predicted to be lower than that of the N‑phenethyl analog due to the absence of the lipophilic aromatic ring and the presence of the tertiary amide [1]. These structural differences alter passive membrane permeability and blood‑brain barrier penetration potential, directly affecting the suitability of the compound for in‑cell or in‑vivo assays.
| Evidence Dimension | Calculated partition coefficient (clogP) difference derived from structural fragment contributions |
|---|---|
| Target Compound Data | N‑cyclohexyl‑N‑methyl tertiary amide side chain; predicted sp³‑rich, compact lipophilic surface |
| Comparator Or Baseline | Structural analog 2‑(3‑methyl‑6‑oxopyridazin‑1(6H)‑yl)‑N‑phenethylpropanamide (CAS 1235632‑35‑5) – flexible N‑phenethyl group |
| Quantified Difference | No experimentally measured logP available for either compound; the direction of the shift (lower logP, reduced hydrogen‑bond donor count) is inferred from the replacement of –NH–phenethyl with –N(CH₃)–cyclohexyl [1]. |
| Conditions | In‑silico fragment‑based logP calculation using the pyridazinone core as a constant scaffold; experimental validation required. |
Why This Matters
Procurement decisions for cellular or in‑vivo screening cascades must consider physicochemical properties because compounds with lower lipophilicity (clogP) and fewer hydrogen‑bond donors generally exhibit superior solubility and reduced non‑specific protein binding, two parameters that directly affect assay robustness and SAR interpretation [1].
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26 – provides the conceptual framework for the relationship between N‑alkyl substitution, logP, and permeability. View Source
